molecular formula C11H20N4O B1492132 6-(2-aminoethoxy)-N-isopentylpyrimidin-4-amine CAS No. 2098141-31-0

6-(2-aminoethoxy)-N-isopentylpyrimidin-4-amine

Cat. No.: B1492132
CAS No.: 2098141-31-0
M. Wt: 224.3 g/mol
InChI Key: WXLMMFKTPHBKHF-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)ethanol is a colorless to yellowish liquid, with an amine-like odor. It is miscible with water in all proportions and is a versatile intermediate with a variety of applications .


Synthesis Analysis

A method for synthesizing 2-(2-aminoethoxy)ethanol includes the steps of producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .


Molecular Structure Analysis

The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2 and its molecular weight is 105.14 .


Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .


Physical and Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol has a melting point of -12.5 °C and a boiling point of 218-224 °C (lit.). It has a density of 1.05 and a vapor pressure of <0.1 hPa (20 °C). Its refractive index is n 20/D 1.460 .

Scientific Research Applications

Facile Construction of Substituted Pyrimidones

Researchers have developed methods for constructing substituted pyrimidones, utilizing reactions that involve primary aromatic or heterocyclic amines. This synthesis pathway highlights the potential of pyrimidine derivatives in creating complex ring systems that could have various scientific applications, including medicinal chemistry and materials science (Hamama et al., 2012).

Novel Dihydrofolate Reductase Inhibitors

In the quest for new dihydrofolate reductase (DHFR) inhibitors, a class of compounds including 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues at the 5-position were designed. These inhibitors demonstrate the potential therapeutic applications of pyrimidine derivatives in treating bacterial infections and possibly cancer, owing to their mechanism of inhibiting an essential enzyme in folate synthesis (Wyss et al., 2003).

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

The synthesis of pyrimidine-linked pyrazole heterocyclics under microwave irradiation showcases the chemical versatility of pyrimidine derivatives. These compounds were evaluated for their insecticidal and antibacterial potential, suggesting the utility of pyrimidine derivatives in developing new pesticides and antimicrobials (Deohate & Palaspagar, 2020).

Anticancer and Anti-5-lipoxygenase Agents

A series of pyrazolopyrimidin-4(5H)-ones were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the potential of pyrimidine derivatives in developing new therapeutic agents targeting cancer and inflammation-related pathways (Rahmouni et al., 2016).

Safety and Hazards

2-(2-Aminoethoxy)ethanol is harmful in contact with skin and causes severe skin burns and eye damage. It may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 6-(2-aminoethoxy)-N-isopentylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membrane, which are essential for cellular functions such as signal transduction, nutrient uptake, and muscle contraction .

Mode of Action

This compound interacts with its targets by inhibiting the sodium-potassium ATPase activity and stimulating the SERCA-2 reuptake function . This dual action results in an increase in intracellular calcium concentration, thereby improving contractility and diastolic relaxation .

Biochemical Pathways

The compound affects the calcium signaling pathway, which is crucial for various cellular processes including muscle contraction, neurotransmitter release, and cell growth . By modulating the activity of sodium-potassium ATPase and SERCA-2, this compound alters the calcium dynamics within the cell, leading to enhanced contractility and relaxation of the heart muscle .

Pharmacokinetics

The compound’s interaction with sodium-potassium atpase and serca-2 suggests that it may have good bioavailability and can reach its target sites effectively .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced cardiac contractility and improved diastolic relaxation . These effects can potentially lead to improved cardiac function, making the compound a promising candidate for the treatment of conditions such as acute heart failure syndromes .

Biochemical Analysis

Biochemical Properties

6-(2-aminoethoxy)-N-isopentylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a spacer/linker in the synthesis of bioconjugate materials, which are used in drug delivery and protein labeling . Additionally, it is employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors . These interactions highlight its versatility and importance in biochemical applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a spacer/linker in bioconjugate synthesis suggests its involvement in modifying cellular responses to external stimuli . Furthermore, its application in fluorescent zinc sensors indicates its potential impact on cellular metal ion homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a spacer/linker, it facilitates the conjugation of various biomolecules, thereby influencing their activity and function . Additionally, its role in fluorescent zinc sensors suggests that it may interact with metal ions and proteins involved in zinc homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and potential toxicities is essential for its safe application in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role as a spacer/linker in bioconjugate synthesis suggests its involvement in metabolic processes related to drug delivery and protein labeling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for optimizing its application in research and therapeutic settings.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions and cellular processes.

Properties

IUPAC Name

6-(2-aminoethoxy)-N-(3-methylbutyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-9(2)3-5-13-10-7-11(15-8-14-10)16-6-4-12/h7-9H,3-6,12H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLMMFKTPHBKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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